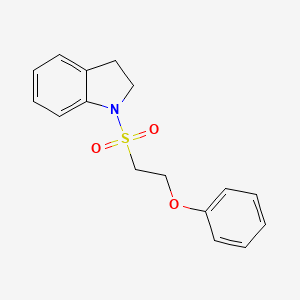
1-((2-Phenoxyethyl)sulfonyl)indolin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-((2-Phenoxyethyl)sulfonyl)indoline” is a derivative of indoline . Indoline is an aromatic heterocyclic organic compound with the chemical formulation C8H9N . It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring . The compound is based on the indole structure, but the 2-3 bond is saturated .
Synthesis Analysis
Indoline can be synthesized in various ways. There are three traditional methods to prepare indolines, including reduction from indole, intramolecular Diels–Alder synthesis, and catalytic synthesis . In addition to those methods, stereoselective syntheses are more suitable for specific indoline isomers .Molecular Structure Analysis
Indoline, also named 2,3-dihydroindole, consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . It is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties .Chemical Reactions Analysis
Indole and its derivatives are crucial in medicinal chemistry. Due to its physiological action, it has been gaining a lot of interest by exhibiting antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties . The sulfonamide analogs of indole usually referred to as sulfa medicines have recently been produced and exhibit strong antimicrobial actions .Physical And Chemical Properties Analysis
Indole, with the chemical formula “C8H7N”, is often referred to as 1H-benzo[b] pyrrole . The temperature at which indole melts is noted to be around 52 °C, while its boiling happens around 253 °C giving a solid crystalline structure of this compound, a bicyclic structure .Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
1-((2-Phenoxyethyl)sulfonyl)indolin: wurde auf seine potenten antimikrobiellen Wirkungen untersucht. Die Sulfonamid-Analoga von Indol, oft als Sulfonamide bezeichnet, weisen starke antimikrobielle Eigenschaften auf. Diese Verbindung wird aufgrund ihrer strukturellen Ähnlichkeit mit Sulfonamiden voraussichtlich ähnliche Eigenschaften besitzen und könnte bei der Entwicklung neuer antimikrobieller Wirkstoffe eingesetzt werden .
Anticancer Activity
Der Indol-Rest ist in der pharmazeutischen Chemie aufgrund seiner physiologischen Wirkung von entscheidender Bedeutung. Es wurde berichtet, dass Verbindungen, die diesen Rest enthalten, Antikrebsaktivität aufweisen. Das Vorhandensein der Sulfonylgruppe in „this compound“ könnte seine Interaktion mit Krebszelllinien verstärken und es zu einem potenziellen Kandidaten für die Entwicklung von Antikrebsmedikamenten machen .
Antidiabetic Effects
Indol-Derivate wurden mit antidiabetischen Eigenschaften in Verbindung gebracht. Die Sulfonylgruppe in „this compound“ kann die Funktion von Sulfonylharnstoffen, einer Klasse von Antidiabetika, imitieren und könnte auf ihr Potenzial zur Regulierung des Blutzuckerspiegels untersucht werden .
Neuroprotective Agents
Forschungen haben gezeigt, dass Indolin-Derivate als multifunktionale neuroprotektive Mittel dienen können. “this compound” könnte synthetisiert und auf seine Wirksamkeit beim Schutz vor neurodegenerativen Erkrankungen oder Zuständen wie ischämischem Schlaganfall bewertet werden .
Anti-inflammatory and Antioxidant
Indol-Derivate sind dafür bekannt, entzündungshemmende und antioxidative Eigenschaften zu besitzen. Die einzigartige Struktur von „this compound“ könnte vorteilhaft sein, um Entzündungen zu reduzieren und oxidativen Stress zu bekämpfen, was häufige Wege bei verschiedenen chronischen Krankheiten sind .
Antiviral Applications
Es wurde berichtet, dass das Indolringsystem antivirale Eigenschaften aufweist. Mit der Sulfonylgruppe, die die Löslichkeit und die potenzielle Bioverfügbarkeit verbessert, könnte „this compound“ ein wertvolles Gerüst für die Entwicklung neuer antiviraler Medikamente sein .
Wirkmechanismus
Target of Action
The primary targets of 1-((2-Phenoxyethyl)sulfonyl)indoline are the Bcl-2 and Mcl-1 proteins . These proteins are part of the Bcl-2 family, which plays a crucial role in regulating cell death and survival . In particular, Bcl-2 and Mcl-1 are anti-apoptotic proteins that prevent programmed cell death, making them important targets for anticancer therapies .
Mode of Action
1-((2-Phenoxyethyl)sulfonyl)indoline interacts with its targets, Bcl-2 and Mcl-1, by binding to their active pockets . This binding is facilitated by Van der Waals forces and hydrogen bonds . The compound’s interaction with these proteins inhibits their anti-apoptotic activity, thereby promoting cell death .
Biochemical Pathways
The compound’s action primarily affects the apoptosis pathway. By inhibiting the anti-apoptotic proteins Bcl-2 and Mcl-1, it disrupts the balance between pro-apoptotic and anti-apoptotic signals within the cell . This disruption can trigger apoptosis, leading to the death of cancer cells .
Result of Action
The primary result of 1-((2-Phenoxyethyl)sulfonyl)indoline’s action is the induction of apoptosis in cancer cells . By inhibiting the anti-apoptotic proteins Bcl-2 and Mcl-1, the compound promotes cell death, potentially reducing the growth and spread of cancer .
Safety and Hazards
Zukünftige Richtungen
A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks . This process is amenable to rapid generation of trisubstituted indole libraries .
Biochemische Analyse
Biochemical Properties
Indoline derivatives, including 1-((2-Phenoxyethyl)sulfonyl)indoline, have been found to interact with various enzymes, proteins, and other biomolecules . These interactions often involve the formation of hydrogen bonds due to the presence of the nitrogen atom in the indoline ring
Cellular Effects
The effects of 1-((2-Phenoxyethyl)sulfonyl)indoline on cellular processes are not well-studied. Indoline derivatives are known to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1-((2-Phenoxyethyl)sulfonyl)indoline may influence cell function, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 1-((2-Phenoxyethyl)sulfonyl)indoline is not well-understood. Indoline derivatives are generally electron-rich and prefer electrophilic rather than nucleophilic substitution . This suggests that 1-((2-Phenoxyethyl)sulfonyl)indoline may interact with biomolecules through electrophilic substitution, potentially leading to changes in gene expression or enzyme activity.
Metabolic Pathways
The metabolic pathways involving 1-((2-Phenoxyethyl)sulfonyl)indoline are not well-known. Indole, a related compound, is known to be metabolized by cytochrome P450 enzymes through a dehydrogenation pathway
Eigenschaften
IUPAC Name |
1-(2-phenoxyethylsulfonyl)-2,3-dihydroindole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c18-21(19,13-12-20-15-7-2-1-3-8-15)17-11-10-14-6-4-5-9-16(14)17/h1-9H,10-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPHSQWYLBFMJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)CCOC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(3,4-Dimethylphenyl)-4-(4-(4-fluorophenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2362580.png)

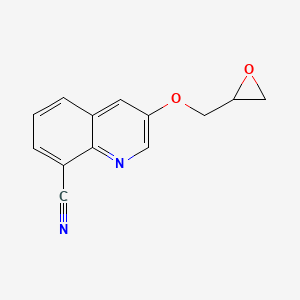
![(E)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)-1H-benzo[d]imidazole](/img/structure/B2362583.png)
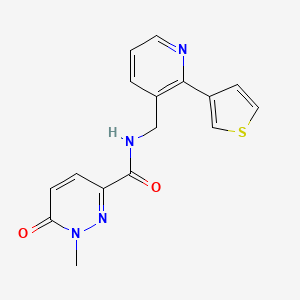
![N-[3-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)phenyl]-2,2-dimethylpropanamide](/img/structure/B2362586.png)
![2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2362589.png)
![4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride](/img/no-structure.png)
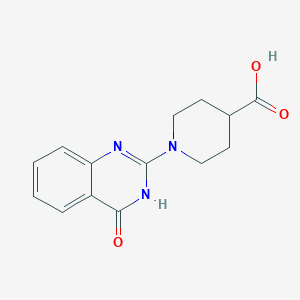
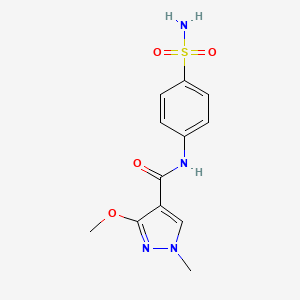
![3-Ethyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine](/img/structure/B2362595.png)
![1-methyl-3-(2-methylbenzyl)-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2362596.png)
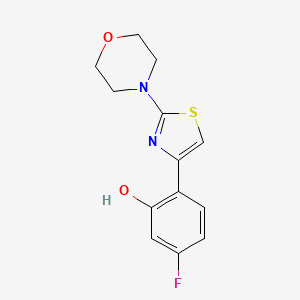
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[(2,6-dichlorophenyl)sulfanyl]acetate](/img/structure/B2362602.png)
